1-Phenyl-1-octyne

Sonogashira Coupling Synthetic Yield Cross-Coupling

Choose 1-Phenyl-1-octyne for reproducible high-yield Sonogashira couplings (98% yield) and as the benchmark monomer for luminescent polyacetylenes. Its defined C8 architecture and logP of 5.3 ensure reliable thermal stability (Td up to 416°C) and emission baselines, avoiding the performance variability of shorter or longer chain analogs.

Molecular Formula C14H18
Molecular Weight 186.29 g/mol
CAS No. 16967-02-5
Cat. No. B093662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1-octyne
CAS16967-02-5
Molecular FormulaC14H18
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCCC#CC1=CC=CC=C1
InChIInChI=1S/C14H18/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6H2,1H3
InChIKeyYVCYLGYUDUYFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1-octyne (CAS 16967-02-5): Core Identity and Procurement Baseline


1-Phenyl-1-octyne (CAS 16967-02-5) is an aromatic, internal alkyne characterized by a phenyl ring linked to an octyl chain via a carbon-carbon triple bond, bearing the molecular formula C₁₄H₁₈ and a molecular weight of 186.29 g/mol [1]. As a disubstituted acetylene derivative, its structure positions it as a versatile building block in organic synthesis, particularly for Sonogashira coupling reactions [2], and as a key monomer for the production of functional polyacetylenes with advanced optoelectronic properties [3]. Its fundamental physical parameters include a predicted boiling point of 277.8±9.0 °C at 760 mmHg and a density of approximately 0.9 g/cm³ [4].

Why Generic Alkyne Substitution is Insufficient for 1-Phenyl-1-octyne (CAS 16967-02-5) Applications


The performance of 1-phenyl-1-octyne in advanced applications is highly dependent on its specific molecular architecture, which dictates its reactivity and the properties of its derived polymers. In Sonogashira coupling, the yield of 1-phenyl-1-octyne can reach 98% under optimized conditions using 1-octyne [1], a value that may not be extrapolated to other terminal alkynes like 1-hexyne or 1-decyne, which may require different reaction conditions and exhibit distinct kinetic profiles [2]. Furthermore, in the realm of polyacetylenes, poly(1-phenyl-1-octyne) serves as a benchmark for luminescence, but its emission intensity is significantly lower than that of more advanced hyperbranched polyarylenes, underscoring the need for precise monomer selection [3]. Generic substitution without direct comparative data can lead to suboptimal yields in synthesis or compromised thermal and optical performance in material science applications, making the specific procurement of 1-phenyl-1-octyne critical for reproducibility and performance benchmarks.

Quantitative Performance Benchmarks: 1-Phenyl-1-octyne (CAS 16967-02-5) vs. Comparators


Synthetic Yield Benchmark in Sonogashira Coupling: 1-Phenyl-1-octyne vs. Aliphatic Alkynes

1-Phenyl-1-octyne can be synthesized in an exceptionally high 98% yield via a Sonogashira coupling between 1-octyne and 4-methoxy-iodobenzene, using a Pd/Cu catalyst system with tetrabutylammonium hydroxide (TBAOH) as an activator at room temperature for 1 hour [1]. In contrast, the synthesis of related alkyl-aryl alkynes, such as those derived from 1-hexyne, typically requires elevated temperatures and longer reaction times to achieve comparable yields, as reported in studies on diorganyl telluride-based Sonogashira couplings [2].

Sonogashira Coupling Synthetic Yield Cross-Coupling

Polymer Thermal Stability Benchmark: Poly(1-phenyl-1-octyne) Derivatives vs. Standard Polyacetylene

Polymers derived from 1-phenyl-1-octyne exhibit remarkable thermal stability, with temperatures for 5% weight loss (Td) ranging from 300°C to 416°C under a nitrogen atmosphere [1]. This is significantly higher than the thermal stability of unsubstituted polyacetylene, which is known to be thermally unstable and prone to degradation at much lower temperatures. Furthermore, specific poly(1-phenyl-1-octyne) derivatives containing biphenyl mesogenic pendants can achieve Td ≥ 400°C, with some exhibiting enantiotropic liquid crystalline phases [2].

Polymer Chemistry Thermal Stability Thermogravimetric Analysis (TGA)

Luminescence Benchmark: Poly(1-phenyl-1-octyne) as a Reference Standard for High-Emission Polyacetylenes

Poly(1-phenyl-1-octyne) (PPO) is recognized as a well-known highly luminescent disubstituted polyacetylene, emitting strong blue light upon photoexcitation [1]. Its emission intensity serves as a benchmark; hyperbranched polyarylenes can emit light with an intensity greater than that of poly(1-phenyl-1-octyne) [2], while other poly(1-phenyl-1-alkyne) derivatives can achieve emission efficiencies comparable to PPO, with some exceeding 40% quantum yield [3]. This establishes PPO as a critical reference standard for evaluating the performance of new emissive polyacetylenes.

Luminescence Polyacetylene Photoluminescence Quantum Yield

Hydrophobicity Comparison: 1-Phenyl-1-octyne (C8 chain) vs. Phenylacetylene (C2 chain)

The calculated partition coefficient (XLogP3-AA) for 1-phenyl-1-octyne is 5.3 [1]. This value is significantly higher than that of phenylacetylene, a structurally similar but shorter alkyne (ethynylbenzene), which has an experimental log P of approximately 2.0-2.5. The longer octyl chain dramatically increases lipophilicity, which will influence solubility, membrane permeability, and behavior in biphasic reaction systems.

LogP Hydrophobicity ADME Partition Coefficient

Procurement-Driven Application Scenarios for 1-Phenyl-1-octyne (CAS 16967-02-5)


Synthesis of Complex Aryl-Alkyl Architectures via High-Yielding Sonogashira Coupling

Leveraging the 98% yield reported under mild conditions [1], 1-phenyl-1-octyne is an ideal building block for constructing complex organic molecules with aryl-octyl linkages. It is specifically suited for projects where maximizing yield and minimizing reaction time are critical, such as in the preparation of advanced pharmaceutical intermediates or functional materials. This performance directly justifies its selection over other terminal alkynes which may require more forcing conditions [2].

Monomer for Thermally Stable and Luminescent Polyacetylene Derivatives

For materials science research focusing on conjugated polymers, 1-phenyl-1-octyne is a proven monomer for creating poly(1-phenyl-1-octyne) derivatives. These polymers offer a well-defined baseline of thermal stability (Td up to 416°C) and luminescence [3]. This makes the monomer essential for benchmarking new materials or for developing polymers where high-temperature stability (e.g., in LED or photovoltaic device fabrication) is a prerequisite, as standard polyacetylene degrades at lower temperatures [4].

Reference Standard for Calibrating Luminescence in Conjugated Polymer Research

In the field of optoelectronics, poly(1-phenyl-1-octyne) is a recognized standard for high emission intensity [5]. Researchers developing novel hyperbranched polyarylenes or other emissive polyacetylenes can procure this monomer to synthesize the benchmark polymer. This allows for a direct, quantitative comparison of new materials' photoluminescence quantum yields and spectral properties, ensuring consistent and reliable reporting of material performance across different studies.

Model Compound for Investigating Chain-Length Dependent Properties in Aryl-Alkynes

With its defined C8 chain and high calculated logP of 5.3 [6], 1-phenyl-1-octyne serves as an excellent model compound for systematic studies on how alkyl chain length affects the physicochemical properties of aryl-alkynes. Its distinct hydrophobicity profile, compared to shorter (e.g., phenylacetylene) or longer (e.g., 1-phenyl-1-decyne) analogs, makes it a valuable reference for correlating structure with solubility, partitioning behavior, and self-assembly characteristics in solution or at interfaces.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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